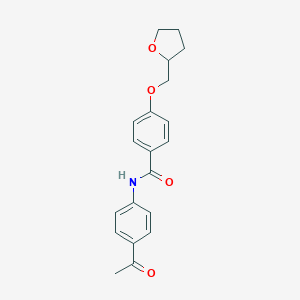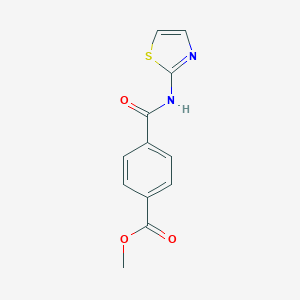![molecular formula C18H22N2O3S B250530 N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide, also known as MTPA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a chiral auxiliary that is used in enantioselective synthesis, and it has also been investigated for its potential use in the treatment of certain diseases. In
Mécanisme D'action
The mechanism of action of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide involves its ability to control the stereochemistry of reactions. N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide can act as a chiral template, guiding the formation of specific enantiomers of a compound. This ability is due to the steric and electronic properties of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide, which allow it to interact selectively with certain reactants.
Biochemical and Physiological Effects:
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to skin and eyes. It is also not expected to have any significant effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide as a chiral auxiliary has several advantages in lab experiments. It allows for the production of specific enantiomers of a compound, which is important in the development of pharmaceuticals and other products. N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide is also relatively easy to synthesize and has a high yield. However, the use of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide can also have limitations, such as the need for specific reaction conditions and the potential for side reactions.
Orientations Futures
There are several future directions for research on N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide. One area of interest is the development of new synthesis methods that are more efficient and produce higher yields of pure N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide. Another area of interest is the investigation of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide's potential use in the treatment of certain diseases. Additionally, the use of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide in the development of new materials and catalysts is an area of active research.
Conclusion:
In conclusion, N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide is a compound that has been extensively researched for its potential use in various scientific applications. Its ability to control the stereochemistry of reactions makes it an important tool in the development of pharmaceuticals and other products. While there is still much to learn about N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide's biochemical and physiological effects, its use in lab experiments has several advantages. Future research on N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide will likely focus on the development of new synthesis methods and the investigation of its potential use in the treatment of diseases.
Méthodes De Synthèse
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide can be synthesized through a multistep process that involves the reaction of mesitylene with chlorosulfonic acid to form mesitylene sulfonyl chloride. The resulting compound is then reacted with 4-aminophenylpropanoic acid to form N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide. This synthesis method has been extensively studied and optimized to produce high yields of pure N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide.
Applications De Recherche Scientifique
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide has been widely used as a chiral auxiliary in enantioselective synthesis. This compound can be used to control the stereochemistry of reactions, allowing for the production of specific enantiomers of a compound. N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals.
Propriétés
Formule moléculaire |
C18H22N2O3S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-5-17(21)19-15-6-8-16(9-7-15)24(22,23)20-18-13(3)10-12(2)11-14(18)4/h6-11,20H,5H2,1-4H3,(H,19,21) |
Clé InChI |
DNEDACHRXDBZND-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)

![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)